Biotin-D-Sulfoxide is a derivative of biotin, a water-soluble B vitamin (Vitamin B7) known for its essential role in various metabolic processes. Biotin itself is classified as a heterocyclic compound featuring a sulfur-containing tetrahydrothiophene ring fused to a ureido group, with a carboxylic acid side chain. The compound is involved in several biochemical pathways, particularly those related to the metabolism of fats, carbohydrates, and amino acids .
The synthesis of Biotin-D-Sulfoxide can be achieved through several methods:
The oxidation process generally involves the formation of a sulfinyl group (-SO-) from the thiol group (-SH) present in biotin, leading to the sulfoxide structure. The reaction conditions, including temperature, pH, and concentration of oxidizing agents, are crucial for optimizing yield and purity .
Biotin-D-Sulfoxide retains the core structure of biotin but features an additional oxygen atom bonded to the sulfur atom, forming a sulfoxide functional group. The molecular structure can be represented as follows:
Biotin-D-Sulfoxide participates in various chemical reactions typical of sulfoxides:
The reactivity of Biotin-D-Sulfoxide is influenced by its electronic structure and steric factors associated with the surrounding groups in its molecular framework .
Biotin-D-Sulfoxide acts primarily as a metabolite within biological systems. Its mechanism involves:
Research indicates that Biotin-D-Sulfoxide may exhibit different binding affinities compared to biotin itself when interacting with enzymes, potentially altering its efficacy as a cofactor .
Relevant analyses suggest that while Biotin-D-Sulfoxide shares many properties with biotin, its unique sulfinyl group introduces distinct reactivity characteristics that could be exploited in various applications .
Biotin-D-Sulfoxide has several potential applications in scientific research and biotechnology:
Biotin sulfoxide reductases (BisC) are molybdenum (Mo)-dependent enzymes responsible for the reduction of D-biotin-D-sulfoxide to biotin. These enzymes belong to the dimethyl sulfoxide reductase (DMSO reductase) family of molybdoenzymes, which utilize a bis(molybdopterin guanine dinucleotide) molybdenum cofactor (bis-MGD MoCo) at their catalytic core [1] [6]. The MoCo is essential for electron transfer during sulfoxide reduction, with molybdenum cycling between Mo(VI) (oxidized) and Mo(IV) (reduced) states [1] [5]. Tungsten (W) cannot functionally substitute for Mo in BisC, as demonstrated by studies where Escherichia coli grown in tungsten-supplemented media showed >30-fold reduced enzymatic activity [5].
The catalytic efficiency of BisC is highly substrate-specific. Kinetic parameters for Rhodobacter sphaeroides BisC reveal a Km value of 15 μM for biotin sulfoxide when using reduced methyl viologen as an electron donor, significantly lower than its affinity for dimethyl sulfoxide (Km = 14,440 μM) or trimethylamine-N-oxide (Km = 11,050 μM) [4] [7]. This specificity enables BisC to preferentially reduce biotin sulfoxide in cellular environments where multiple S-/N-oxides coexist. The enzyme also participates in microbial virulence; for example, Haemophilus influenzae MtsZ (a BisC homolog) supports intracellular survival in host respiratory cells [7].
Table 1: Catalytic Parameters of BisC Enzymes for Key Substrates
Substrate | Km (μM) | kcat (s⁻¹) | Organism |
---|---|---|---|
D-biotin-D-sulfoxide | 15–29 | 440–500 | R. sphaeroides |
Methionine sulfoxide | 850 | 0.9* | R. sphaeroides |
Dimethyl sulfoxide | 14,440 | 0.9* | R. sphaeroides |
Trimethylamine-N-oxide | 11,050 | 0.9* | R. sphaeroides |
*Vmax reported as μmol·min⁻¹·nmol⁻¹ [4] [7].
The active site of BisC enzymes features a distorted trigonal prismatic mono-oxo [MoᵛᴵO(OSer)] geometry in the oxidized state (Mo(VI)), as resolved via high-resolution (1.3 Å) X-ray crystallography of related DMSO reductases [1]. This geometry undergoes reorganization upon reduction: Extended X-ray absorption fine structure (EXAFS) studies indicate a des-oxo [Moᴵⱽ(OSer)(H₂O)] configuration in the Mo(IV) state, characterized by a labile Mo(IV)–Oᵢᵥₐₜₑᵣ bond (2.23 Å) that facilitates substrate binding [1]. The molybdenum is coordinated by two dithiolene sulfurs from pyranopterin guanine dinucleotide (PGD) cofactors and a serine-derived oxygen ligand (Ser187 in Haemophilus influenzae MtsZ), which modulates the redox potential of the Mo center [1] [7].
Active site flexibility underpins catalytic adaptability. Dissociation of the serine ligand (e.g., Ser187 in H. influenzae MtsZ) occurs at low pH, impairing sulfoxide reduction and generating off-pathway Mo(V) species detectable via electron paramagnetic resonance spectroscopy [7]. Substrate recognition involves a hydrophobic pocket accommodating the biotin side chain, with residues His182 and Arg166 forming hydrogen bonds to stabilize methionine sulfoxide (a structural analog) [7]. Mutagenesis of these residues reduces catalytic efficiency by >90%, confirming their role in substrate orientation [7].
Table 2: Key Active Site Residues and Their Roles in BisC Enzymes
Residue | Function | Effect of Mutation |
---|---|---|
Ser187 | Direct Mo ligand; modulates redox potential | Loss of activity at low pH |
His182 | Binds substrate side chain via H-bonding | Altered substrate specificity |
Arg166 | Stabilizes substrate carboxylate group | Reduced catalytic turnover |
Arg137 | NADPH binding (R. sphaeroides BisC) | Impaired NADPH utilization |
BisC uniquely utilizes NADPH as a direct electron donor without requiring auxiliary proteins, distinguishing it from other DMSO reductase family enzymes that rely on membrane-bound cytochromes (e.g., DorC) [4] [6]. Stopped-flow spectrophotometry reveals that NADPH reduces BisC at >1,000 s⁻¹, exceeding steady-state turnover rates (440 s⁻¹) [3]. This direct hydride transfer occurs via stereospecific abstraction of the 4R-proton from NADPH, as confirmed by kinetic isotope studies with deuterated NADPD [4].
NADPH outperforms NADH due to superior binding affinity and catalytic efficiency. For R. sphaeroides BisC, NADPH exhibits a kcat/Km of 1.86 × 10⁶ M⁻¹·s⁻¹, compared to 1.19 × 10⁵ M⁻¹·s⁻¹ for NADH [4]. Structural modeling and mutagenesis identify Arg137 and Asp136 as critical for NADPH specificity; mutation of either residue reduces NADPH-dependent activity by >80% [3]. The NADPH-binding site resides in an active-site funnel positioned for optimal hydride transfer to the Mo center [3].
Table 3: Kinetic Parameters for Electron Donors in R. sphaeroides BisC
Donor | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹·s⁻¹) |
---|---|---|---|
NADPH | 500 | 269 | 1.86 × 10⁶ |
NADH | 47 | 394 | 1.19 × 10⁵ |
Methyl viologen (reduced) | - | 29 | - |
Electrochemical studies show that NADPH reduces BisC without accumulating Mo(V) intermediates, suggesting a concerted two-electron transfer mechanism [3] [4]. This contrasts with stepwise single-electron transfers observed in cytochrome-dependent DMSO reductases. Cyanide reversibly inhibits NADPH oxidation, likely by binding Mo, while diethylpyrocarbonate inactivates BisC irreversibly via histidine modification, disrupting MoCo binding [4] [8].
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